N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent introduction of the furan, methoxyphenyl, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrazolo[1,5-a]pyrimidines.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan, methoxyphenyl, and trifluoromethyl groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
- N-[(FURAN-2-YL)METHYL]-5-(4-HYDROXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- N-[(FURAN-2-YL)METHYL]-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15F3N4O3 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C20H15F3N4O3/c1-29-13-6-4-12(5-7-13)16-9-17(20(21,22)23)27-18(26-16)15(11-25-27)19(28)24-10-14-3-2-8-30-14/h2-9,11H,10H2,1H3,(H,24,28) |
InChI Key |
LCRWBOLFOWLKSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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